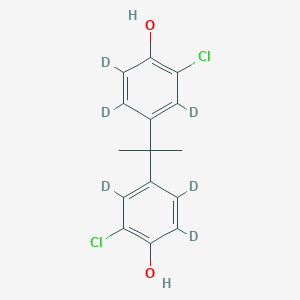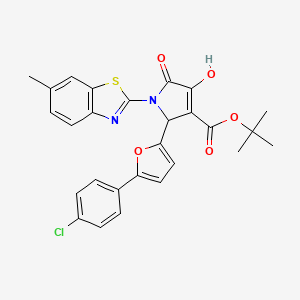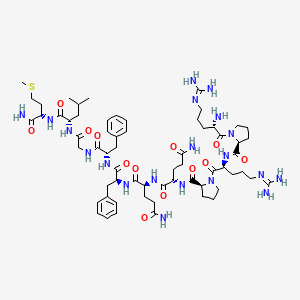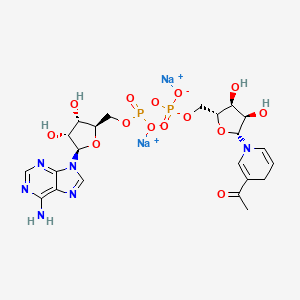
4-Hydroxypiperidine-2,2,3,3,4,5,5,6,6-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxypiperidine-2,2,3,3,4,5,5,6,6-d9 is a deuterated derivative of 4-Hydroxypiperidine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, at specific positions in the piperidine ring. The molecular formula of this compound is C5H2D9NO, and it has a molecular weight of approximately 110.202 g/mol . Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics compared to their non-deuterated counterparts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypiperidine-2,2,3,3,4,5,5,6,6-d9 typically involves the deuteration of 4-Hydroxypiperidine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration of the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic exchange reactions using deuterium gas. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize the formation of by-products. The deuterated compound is then purified using techniques such as distillation or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxypiperidine-2,2,3,3,4,5,5,6,6-d9 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-piperidone or 4-piperidinecarboxaldehyde.
Reduction: Formation of 4-aminopiperidine.
Substitution: Formation of 4-halopiperidines or 4-alkoxypiperidines.
Wissenschaftliche Forschungsanwendungen
4-Hydroxypiperidine-2,2,3,3,4,5,5,6,6-d9 has several applications in scientific research:
Chemistry: Used as a deuterated internal standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of deuterated intermediates for the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxypiperidine-2,2,3,3,4,5,5,6,6-d9 is primarily related to its role as a deuterated compound. The presence of deuterium atoms can alter the compound’s reaction kinetics and stability. In biological systems, deuterated compounds often exhibit slower metabolic rates due to the kinetic isotope effect, which can lead to prolonged activity and reduced toxicity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxypiperidine: The non-deuterated counterpart with similar chemical properties but different reaction kinetics.
4-Piperidinol: Another hydroxyl-substituted piperidine with similar reactivity.
2,2,6,6-Tetramethyl-4-piperidinol: A structurally related compound with different steric and electronic properties.
Uniqueness
4-Hydroxypiperidine-2,2,3,3,4,5,5,6,6-d9 is unique due to the presence of deuterium atoms, which confer distinct properties such as increased stability and altered reaction kinetics. These characteristics make it valuable in various scientific research applications, particularly in studies involving NMR spectroscopy and metabolic tracing.
Eigenschaften
Molekularformel |
C5H11NO |
|---|---|
Molekulargewicht |
110.20 g/mol |
IUPAC-Name |
2,2,3,3,4,5,5,6,6-nonadeuteriopiperidin-4-ol |
InChI |
InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2/i1D2,2D2,3D2,4D2,5D |
InChI-Schlüssel |
HDOWRFHMPULYOA-UHUJFCCWSA-N |
Isomerische SMILES |
[2H]C1(C(NC(C(C1([2H])O)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
C1CNCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12389721.png)
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12389729.png)


![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)



![[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B12389759.png)


![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389766.png)
![[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B12389779.png)
